

"1,3-Bis(dimethylamino)benzene spectroscopic data (NMR, IR, MS)"

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Compound of Interest

Compound Name: 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

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An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(dimethylamino)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-bis(dimethylamino)benzene (also known as N,N,N',N'-tetramethyl-m-phenylenediamine), CAS Number 22440-93-3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a definitive reference for the characterization of this compound. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected spectral features. The protocols described herein are designed as a self-validating system, where data from each technique corroborates the others to confirm molecular structure and purity.

Molecular Structure and Spectroscopic Correlation

1,3-Bis(dimethylamino)benzene is an aromatic amine with a molecular formula of $C_{10}H_{16}N_2$ and a molecular weight of 164.25 g/mol .^[1] The molecule's meta-substitution pattern and the presence of four equivalent methyl groups create a distinct symmetry that is key to interpreting its spectroscopic data. The diagram below illustrates the IUPAC numbering for the unique carbon and proton environments that will be referenced throughout this guide.

Caption: Molecular structure of 1,3-bis(dimethylamino)benzene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's C_2 symmetry axis bisecting the C2-C5 bond, we expect a simplified spectrum with fewer signals than the total number of protons or carbons.

^1H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals: one for the chemically equivalent methyl protons and three for the aromatic protons. The powerful electron-donating nature of the dimethylamino groups causes a significant upfield shift (to lower ppm values) for the ortho (H2, H6) and para (H4) protons relative to benzene ($\delta \approx 7.34$ ppm).

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
$-\text{N}(\text{CH}_3)_2$	~2.95	Singlet (s)	12H	All 12 methyl protons are chemically equivalent and have no adjacent protons, resulting in a single, sharp peak.
H5	~7.15	Triplet (t)	1H	This proton is meta to both amino groups and is coupled to H4 and H6 ($n=2$), resulting in a triplet ($n+1$ rule).
H4, H6	~6.35	Doublet of Doublets (dd) or Triplet (t)	2H	These protons (ortho to one NMe_2 and para to the other) are equivalent. They are coupled to H5, leading to complex splitting.
H2	~6.25	Triplet (t) or Singlet (s)	1H	This proton is ortho to both amino groups, experiencing the strongest shielding effect. It is coupled to H6, but the

coupling may be small.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, reflecting the molecule's symmetry: one for the methyl carbons and four for the aromatic carbons.[2] The carbons directly bonded to the nitrogen atoms (ipso carbons) and those ortho/para to them are significantly shielded compared to benzene ($\delta \approx 128.5$ ppm).[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Labeled Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
-N(CH ₃) ₂	~41.0	Typical range for N-methyl carbons.
C5	~129.0	Meta to both amino groups, least affected by electron donation, thus closest to benzene's chemical shift.
C4, C6	~105.0	Ortho/para positions relative to the amino groups experience strong shielding.
C2	~102.0	Being ortho to two powerful donating groups, this carbon is the most shielded of the aromatic carbons.
C1, C3	~152.0	Ipso-carbons directly attached to nitrogen are significantly deshielded due to the electronegativity of nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups within the molecule. The spectrum of 1,3-bis(dimethylamino)benzene will confirm the presence of the aromatic ring, the aliphatic methyl groups, and the carbon-nitrogen bonds. The substitution pattern is also corroborated by specific out-of-plane bending vibrations.[5][6]

Table 3: Characteristic IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group Assignment
3100-3000	C-H Stretch	Medium	Aromatic C-H
2980-2850	C-H Stretch	Strong	Aliphatic C-H (from -CH ₃ groups)
1600, 1475	C=C Stretch	Strong	Aromatic ring breathing
1350-1250	C-N Stretch	Strong	Aryl-amine C-N bond
850, 770, 690	C-H Bend	Strong	Out-of-plane (oop) bending characteristic of 1,3- (meta) disubstitution.[7]

The combination of these bands provides a unique fingerprint. The presence of both aromatic C-H stretches (>3000 cm⁻¹) and strong aliphatic C-H stretches (<3000 cm⁻¹) is a key diagnostic feature.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's fragmentation pathways, which helps to confirm its structure.

Molecular Ion: The molecular formula C₁₀H₁₆N₂ gives a molecular weight of 164.25 Da. Therefore, the molecular ion peak [M]⁺ is expected at m/z = 164. The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable ions.^[9] For aromatic amines, cleavage of a bond beta to the aromatic ring is a common and favored pathway.

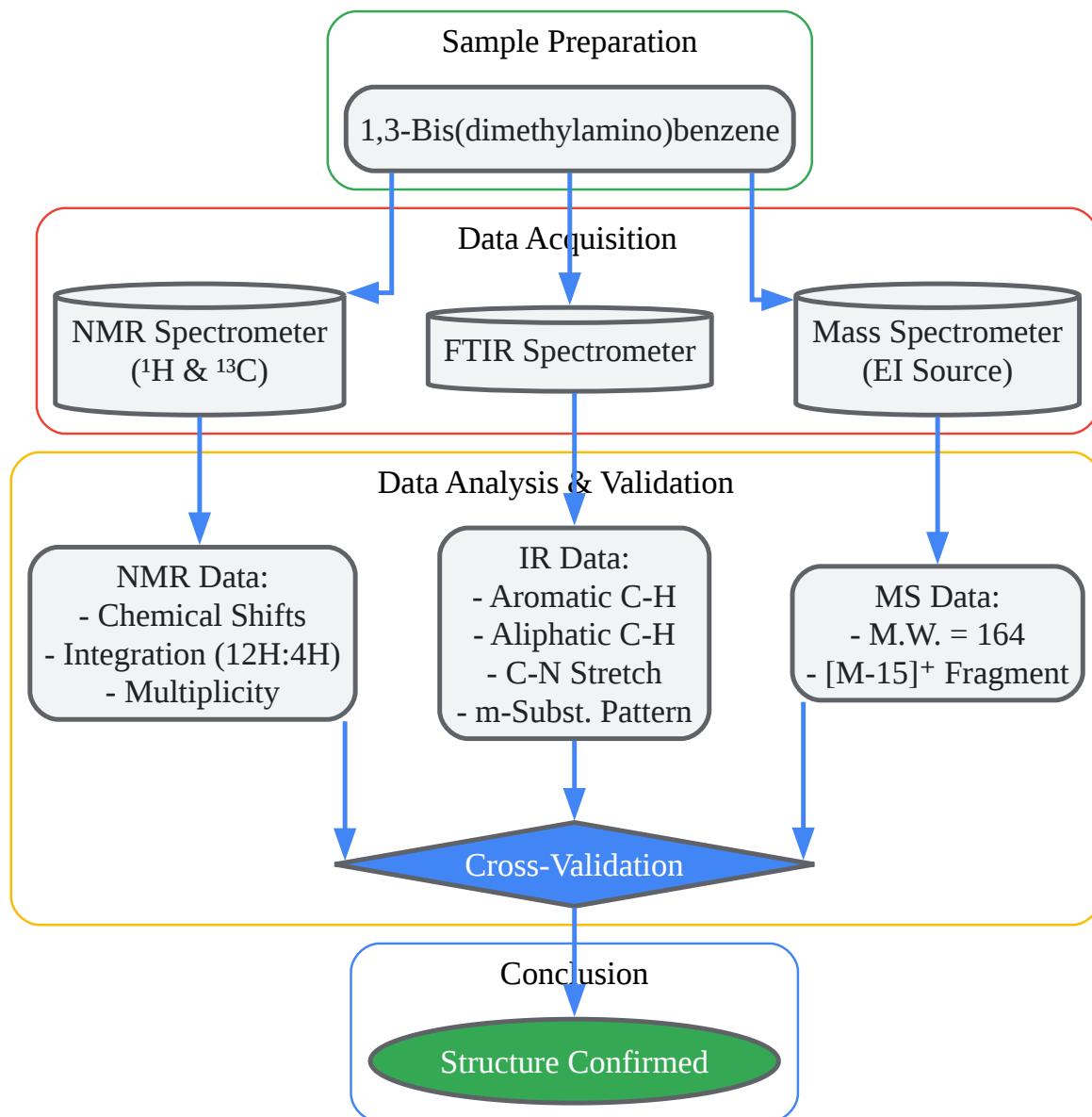
Table 4: Predicted Major Fragments in Mass Spectrum

m/z	Ion Structure	Assignment	Rationale
164	$[\text{C}_{10}\text{H}_{16}\text{N}_2]^{+\bullet}$	Molecular Ion $[\text{M}]^{+\bullet}$	Corresponds to the intact molecule minus one electron.
149	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical	Benzyllic-type cleavage of a C-N bond is highly favorable, leading to a stable resonance-stabilized cation. This is often the base peak.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation	Fragmentation of the ring itself, a common feature in the mass spectra of benzene derivatives. ^[10]

The observation of a strong peak at m/z 149 is a powerful piece of evidence for the N,N-dimethylamino-substituted benzene structure.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on the convergence of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for confirming the identity and purity of 1,3-bis(dimethylamino)benzene.



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Caption: Workflow for the comprehensive spectroscopic characterization of a compound.

Experimental Protocols

The following are generalized, field-proven protocols for obtaining high-quality spectroscopic data for a liquid amine sample such as 1,3-bis(dimethylamino)benzene.

NMR Sample Preparation and Acquisition

- Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Shimming: Place the tube in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
- ^1H Acquisition: Acquire a ^1H spectrum using a standard single-pulse experiment. A spectral width of \sim 16 ppm, an acquisition time of \sim 2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.
- ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 512 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

IR Sample Preparation and Acquisition

- Preparation (Neat Liquid): Place one drop of the neat (undiluted) liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Background Scan: With the clean ATR crystal, run a background spectrum to account for atmospheric CO_2 and H_2O .
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}600 \text{ cm}^{-1}$.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

MS Sample Preparation and Acquisition

- Preparation (Dilute Solution): Prepare a dilute solution of the sample (\sim 100 $\mu\text{g/mL}$) in a volatile solvent like methanol or dichloromethane.

- Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe (DIP) or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
- Ionization: Using a standard Electron Ionization (EI) source, bombard the vaporized sample with electrons at 70 eV to induce ionization and fragmentation.[11]
- Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragment ions.

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